SAG-524

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

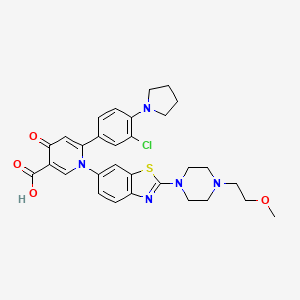

Formule moléculaire |

C30H32ClN5O4S |

|---|---|

Poids moléculaire |

594.1 g/mol |

Nom IUPAC |

6-(3-chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C30H32ClN5O4S/c1-40-15-14-33-10-12-35(13-11-33)30-32-24-6-5-21(17-28(24)41-30)36-19-22(29(38)39)27(37)18-26(36)20-4-7-25(23(31)16-20)34-8-2-3-9-34/h4-7,16-19H,2-3,8-15H2,1H3,(H,38,39) |

Clé InChI |

JKMKAOVRZYAWFV-UHFFFAOYSA-N |

SMILES canonique |

COCCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N4C=C(C(=O)C=C4C5=CC(=C(C=C5)N6CCCC6)Cl)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of SAG-524: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Current therapies for chronic Hepatitis B Virus (HBV) infection, primarily nucleos(t)ide analogues (NAs), effectively suppress viral replication but rarely lead to a functional cure, defined by the loss of Hepatitis B surface antigen (HBsAg). SAG-524 is a novel, orally bioavailable small molecule compound that represents a promising new class of anti-HBV therapeutics. It acts as an HBV RNA destabilizer, potently reducing both HBV DNA and HBsAg levels. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, downstream effects on the HBV life cycle, and a summary of key preclinical data. Detailed experimental protocols and workflow visualizations are provided to support further research and development in this area.

Core Mechanism of Action: Targeting Host-Mediated HBV RNA Stabilization

This compound exerts its antiviral effect through a novel mechanism of action, distinct from existing HBV therapies. It functions by selectively destabilizing HBV RNA, leading to a significant reduction in viral proteins and progeny virions.

Molecular Target: Poly(A) Polymerase D5 (PAPD5)

The direct molecular target of this compound is the host protein Poly(A) Polymerase D5 (PAPD5), also known as TENT4B. In the context of HBV infection, PAPD5 is recruited to HBV RNAs and is involved in maintaining their stability. This compound acts as a potent inhibitor of PAPD5. The inhibition is competitive, preventing the binding of PAPD5 to HBV RNA. This targeted approach offers a high degree of specificity for the viral transcripts.

Downstream Effect: Destabilization of HBV RNA

The inhibition of PAPD5 by this compound disrupts a critical step in the HBV life cycle: the stabilization of viral RNA transcripts. Specifically, this compound's action leads to the shortening of the poly(A) tail of HBV RNAs. This deadenylation marks the viral RNA for degradation by host cellular machinery. The destabilization affects both pregenomic RNA (pgRNA), the template for reverse transcription, and the mRNAs encoding for HBsAg (PreS/S mRNA). This dual action is crucial for its potent antiviral effect, as it not only inhibits the production of new viral particles but also reduces the levels of circulating HBsAg, a key goal for achieving a functional cure.

A noteworthy aspect of this compound's mechanism is its selectivity. Studies have shown that while it potently destabilizes HBV RNA, it does not significantly affect the stability of housekeeping gene transcripts such as GAPDH or albumin mRNA. There is also evidence suggesting a potential indirect involvement of the RNA-binding protein ELAVL1 in the regulation of HBV RNA by PAPD5.

Quantitative Data Summary

This compound has demonstrated potent anti-HBV activity in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| HBV DNA IC50 | HepG2.2.15 | 0.92 nM | |

| HBsAg IC50 | HepG2.2.15 | 1.4 nM |

Table 2: In Vivo Efficacy and Safety of this compound

| Parameter | Animal Model | Dosage | Outcome | Reference |

| Minimum Effective Dose | PXB Mice | 6 mg/kg/day (oral) | Potent reduction of serum HBsAg and HBcrAg | |

| Safety/Toxicity | Monkeys | Up to 1000 mg/kg/day (oral, 2 weeks) | No significant toxicity observed | |

| Combination Therapy | PXB Mice | This compound + Entecavir | Significant reduction in HBsAg and cccDNA |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Anti-HBV Activity Assay

Objective: To determine the potency of this compound in inhibiting HBV replication and HBsAg production in a cell-based model.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome and constitutively produce HBV particles and antigens.

Methodology:

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., Entecavir).

-

Incubation: Incubate the cells for a defined period (e.g., 3-6 days), with medium changes as required.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

HBV DNA Quantification: Extract viral DNA from the supernatant. Quantify HBV DNA levels using a quantitative polymerase chain reaction (qPCR) assay with primers and probes specific for the HBV genome.

-

HBsAg Quantification: Quantify the concentration of HBsAg in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for both HBV DNA and HBsAg by fitting the dose-response data to a four-parameter logistic curve.

HBV RNA Stability Assays

Objective: To measure the degradation rate of specific RNA transcripts (HBV RNA vs. host RNAs) upon treatment with this compound.

Methodology:

-

Metabolic Labeling: Culture HBV-producing cells (e.g., HepG2.2.15) in the presence of 5'-Bromouridine (BrU) for a sufficient duration (e.g., 24 hours) to label newly synthesized RNA.

-

Chase: Remove the BrU-containing medium and replace it with fresh medium containing this compound or a vehicle control. This initiates the "chase" period.

-

Time-course Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).

-

RNA Extraction: Isolate total RNA from the collected cells.

-

Immunoprecipitation: Use an anti-BrU antibody to specifically pull down the BrU-labeled RNA from each time point.

-

RNA Sequencing: Prepare sequencing libraries from the immunoprecipitated RNA and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to the human and HBV genomes. Calculate the decay rate and half-life of individual transcripts by quantifying the decrease in BrU-labeled RNA levels over the time course.

Objective: To determine if this compound affects the length of the poly(A) tail of HBV RNA.

Methodology:

-

Treatment and RNA Extraction: Treat HepG2.2.15 cells with this compound or a vehicle control. Isolate total RNA.

-

Ligation-Mediated Poly(A) Test (LM-PAT):

-

Ligate an oligo(dT)-anchor primer to the 3' end of the poly(A) tails.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the cDNA using a forward primer specific to the HBV transcript of interest and a reverse primer corresponding to the anchor sequence.

-

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose or polyacrylamide gel.

-

Analysis: A shortening of the poly(A) tail will result in a smaller PCR product, which will migrate further down the gel compared to the control. A smear may indicate a heterogeneous population of poly(A) tail lengths.

In Vivo Efficacy in PXB Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of orally administered this compound in a humanized mouse model of HBV infection.

Animal Model: Chimeric mice with humanized livers (PXB mice), created by transplanting human hepatocytes into urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mice. These mice can sustain a long-term HBV infection.

Methodology:

-

HBV Infection: Establish a stable HBV infection in PXB mice.

-

Compound Administration: Administer this compound orally to the mice daily at various dose levels. A control group receives the vehicle only. Combination therapy arms (e.g., this compound plus Entecavir) can also be included.

-

Monitoring: Collect blood samples at regular intervals.

-

Biomarker Analysis: Measure serum levels of human albumin (to monitor liver function), HBV DNA (by qPCR), and HBsAg and Hepatitis B core-related antigen (HBcrAg) (by ELISA or chemiluminescence immunoassay).

-

Terminal Analysis: At the end of the study, sacrifice the animals and harvest the livers. Analyze intrahepatic HBV DNA, cccDNA, and RNA levels.

-

Data Analysis: Compare the changes in viral biomarkers between the treated and control groups to determine the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of a functional cure for chronic Hepatitis B. Its novel mechanism of action, targeting the host protein PAPD5 to selectively destabilize HBV RNA, leads to a potent reduction in both viral replication and, crucially, HBsAg levels. Preclinical data have demonstrated high potency, oral bioavailability, and a favorable safety profile. The potential for combination therapy with existing nucleos(t)ide analogues further enhances its therapeutic promise. As this compound progresses towards Phase 1 clinical trials, it holds the potential to become a cornerstone of future HBV treatment regimens aimed at achieving sustained HBsAg loss and improving long-term patient outcomes. Further research should focus on the long-term effects of PAP

SAG-524: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAG-524 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1] It represents a promising therapeutic candidate for achieving a functional cure for chronic HBV infection, a condition that current nucleos(t)ide analogue (NA) treatments struggle to resolve.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental data supporting its development.

Molecular Target: Poly(A) Polymerase D5 (PAPD5)

The primary molecular target of this compound is Poly(A) Polymerase D5 (PAPD5) , also known as TRF4-1.[1][3] this compound directly targets PAPD5, disrupting its normal function in the lifecycle of the Hepatitis B Virus. This interaction is key to the compound's antiviral activity.

Mechanism of Action: Destabilization of HBV RNA

This compound exerts its antiviral effect by selectively destabilizing HBV RNA. This is achieved by inhibiting the activity of PAPD5, which plays a crucial role in maintaining the stability of viral RNA transcripts.

The proposed mechanism involves the following steps:

-

Recruitment of PAPD5/7: The host protein ZCCHC14 recruits PAPD5 and its homolog PAPD7 to the poly(A) tail of HBV RNA.

-

Guanine Incorporation: PAPD5/7 incorporates guanine residues into the poly(A) tail of the HBV RNA. This process is thought to protect the viral RNA from degradation.

-

Inhibition by this compound: this compound directly inhibits PAPD5, preventing the incorporation of guanine into the poly(A) tail.

-

RNA Destabilization: The absence of this protective modification leads to the shortening of the poly(A) tail and subsequent degradation of HBV RNA, including pregenomic RNA (pgRNA) and PreS/S mRNA.

-

Reduction in Viral Products: The degradation of viral RNA leads to a significant reduction in the production of HBV DNA and viral proteins, most notably the Hepatitis B surface antigen (HBsAg).

This selective destabilization of HBV RNA, without significantly affecting host cell mRNAs like GAPDH or albumin, highlights the specificity of this compound's action.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the key molecular interactions in the mechanism of action of this compound.

Caption: Mechanism of this compound action on HBV RNA stability.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in HepG2.2.15 Cells

| Parameter | IC50 (nM) | Reference |

| HBV DNA Reduction | 0.92 | |

| HBsAg Reduction | 1.4 |

Table 2: In Vivo Efficacy of this compound in HBV-Infected PXB Mice

| Parameter | Value | Reference |

| Minimum Effective Dose | 6 mg/kg/day |

Experimental Protocols

In Vitro Antiviral Assay (HepG2.2.15 Cells)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on HBV DNA and HBsAg production in a stable HBV-producing cell line.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a defined period.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

Quantification of HBV DNA: HBV DNA levels in the supernatant are quantified using real-time PCR.

-

Quantification of HBsAg: HBsAg levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Efficacy Study (PXB Mice)

This study evaluates the in vivo antiviral activity of this compound in a humanized mouse model of HBV infection.

Methodology:

-

Animal Model: Chimeric mice with humanized livers (PXB mice) are infected with HBV.

-

Compound Administration: this compound is administered orally to the infected mice at various doses for a specified duration.

-

Serum Collection: Blood samples are collected at different time points during the treatment.

-

Quantification of Viral Markers: Serum levels of HBsAg and HBV DNA are measured using ELISA and real-time PCR, respectively.

-

Toxicity Assessment: The general health of the animals is monitored, and blood tests and pathological examinations are conducted to assess for any signs of toxicity.

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a potent and orally bioavailable small molecule that targets the host factor PAPD5 to selectively destabilize HBV RNA. This novel mechanism of action leads to a significant reduction in both HBV DNA and HBsAg levels. Preclinical data demonstrates its high efficacy and favorable safety profile, positioning this compound as a promising candidate for the development of a functional cure for chronic Hepatitis B, both as a monotherapy and in combination with existing antiviral agents.

References

- 1. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel HBV RNA Destabilizer: A Technical Overview of SAG-524

For Immediate Release

Kumamoto, Japan - In the global effort to achieve a functional cure for chronic Hepatitis B, a novel, orally bioavailable small-molecule compound, SAG-524, has emerged as a promising therapeutic candidate. Developed by a research group at Kumamoto University, this 4-pyridone derivative represents a new class of anti-HBV agents that directly target and destabilize viral RNA, leading to a significant reduction in Hepatitis B surface antigen (HBsAg) and viral DNA.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Preclinical Efficacy

This compound was identified through a meticulous screening of approximately 30,000 compounds from a chemical library.[2] The primary screening assay focused on identifying molecules capable of reducing HBsAg levels in the supernatant of HBV-infected human hepatocytes (PXB cells) and HepG2.2.15 cells, a cell line that stably produces HBV.[2] Following hit optimization, this compound was selected for its potent anti-HBV activity at nanomolar concentrations and its favorable low-toxicity profile.[2]

In Vitro Efficacy

In cell culture models, this compound demonstrated potent inhibition of HBV replication. The key quantitative metrics are summarized in the table below.

| Cell Line | Parameter | IC50 Value |

| HepG2.2.15 | HBV DNA | 0.92 nM |

| HepG2.2.15 | HBsAg | 1.4 nM |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in HBV-infected chimeric mice with humanized livers (PXB mice). Oral administration of this compound resulted in a significant reduction of serum HBsAg and hepatitis B core-related antigen (HBcrAg). The minimum effective dose was determined to be 6 mg/kg/day.

Combination therapy studies with the nucleos(t)ide analog entecavir (ETV) in PXB mice showed a marked reduction in serum HBsAg, HBV DNA, and intrahepatic covalently closed circular DNA (cccDNA).

Mechanism of Action: A Novel Approach to HBV Treatment

This compound employs a unique mechanism of action by selectively destabilizing HBV RNA. This is achieved through the inhibition of a host enzyme, poly(A) polymerase D5 (PAPD5).

The proposed signaling pathway is as follows:

Normally, ZCCHC14 recruits PAPD5 to HBV RNA, where PAPD5 incorporates guanine into the poly(A) tail, protecting the viral RNA from degradation. This compound directly targets and inhibits PAPD5, preventing this stabilization process. This leads to the shortening of the poly(A) tail of both pregenomic RNA (pgRNA) and PreS/S mRNA, resulting in their specific degradation. Importantly, this compound does not significantly affect the stability of host cell mRNAs such as GAPDH or albumin.

Safety and Tolerability

Preclinical safety studies have demonstrated a favorable safety profile for this compound. In a 13-week study, cynomolgus monkeys were administered a high dose of 1000 mg/kg of this compound daily with no significant abnormalities observed. Pathological examinations of major organs in high-dose treated monkeys also revealed no signs of toxicological abnormalities. Similarly, toxicity studies in mice showed no apparent toxicity.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the development of this compound.

In Vitro Anti-HBV Activity Assay (HepG2.2.15)

References

SAG-524: A Technical Guide to a Novel HBV RNA Destabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAG-524 is a potent, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication. It represents a novel class of anti-HBV agents that function by selectively destabilizing viral RNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed methodologies for key in vitro and in vivo experiments are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a 4-pyridone derivative with the following chemical identity:

| Property | Value |

| IUPAC Name | 6-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1-(2-(4-(2-methoxyethyl)piperazin-1-yl)benzo[d]thiazol-6-yl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1] |

| CAS Number | 2246696-89-7[2][3] |

| Molecular Formula | C30H32ClN5O4S[1] |

| Molecular Weight | 594.12 g/mol [3] |

| SMILES | COCCN1CCN(CC1)C2=NC3=CC=C(C=C3S2)N4C=C(C(C=C4C5=CC(Cl)=C(C=C5)N6CCCC6)=O)C(O)=O |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound exhibits potent and selective anti-HBV activity. Its key pharmacological parameters are summarized below:

| Parameter | Value | Cell Line/Model |

| IC50 (HBV DNA) | 0.92 nM | HepG2.2.15 cells |

| IC50 (HBsAg) | 1.4 nM | HepG2.2.15 cells |

| Minimum Effective Dose | 6 mg/kg/day | HBV-infected PXB mice |

Mechanism of Action

This compound acts as an HBV RNA destabilizer. Its mechanism of action involves the following key steps:

-

Targeting PAPD5: this compound directly targets and inhibits the host cell enzyme, poly(A) polymerase D5 (PAPD5).

-

Inhibition of HBV RNA Stabilization: PAPD5 is recruited to HBV RNA by the protein ZCCHC14 and is responsible for adding a poly(A) tail, which stabilizes the viral RNA.

-

Selective RNA Degradation: By inhibiting PAPD5, this compound prevents the proper polyadenylation of HBV RNA, leading to the shortening of the poly(A) tail. This makes the viral RNA susceptible to degradation by cellular machinery.

-

Reduction of Viral Products: The degradation of HBV RNA results in a significant reduction of both pregenomic RNA (pgRNA) and PreS/S mRNA. This, in turn, leads to decreased levels of HBV DNA and hepatitis B surface antigen (HBsAg).

Importantly, this compound selectively destabilizes HBV RNA without significantly affecting the stability of cellular mRNAs such as GAPDH or albumin.

Preclinical Studies

Preclinical studies in humanized liver mice (PXB mice) have demonstrated the in vivo efficacy of this compound. Oral administration of the compound led to potent reductions in serum HBsAg and hepatitis B core-related antigen (HBcrAg). Combination therapy with the nucleoside analog entecavir resulted in a significant reduction of HBsAg, cccDNA in the liver, and a decrease in the number of human hepatocytes, with good tolerability.

Safety studies in monkeys, with administration of up to 1000 mg/kg/day for two weeks, showed no significant toxicity based on blood tests and pathological examinations.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the activity of this compound.

In Vitro Anti-HBV Activity in HepG2.2.15 Cells

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against HBV DNA and HBsAg.

Workflow:

Methodology:

-

Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Compound Treatment: Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specific duration, typically 4 days, to allow for an effect on viral replication and protein expression.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

HBsAg Quantification: The concentration of HBsAg in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using a quantitative polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.

-

IC50 Calculation: The IC50 values for both HBsAg and HBV DNA reduction are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

RNA Stability Assay (BRIC-seq)

The Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq) method is used to assess the stability of HBV RNA in the presence of this compound.

Methodology:

-

Metabolic Labeling: HepG2.2.15 cells are incubated with 5-bromouridine (BrU), a uridine analog, which is incorporated into newly transcribed RNA.

-

Chase Period: After labeling, the BrU-containing medium is replaced with a medium containing a high concentration of uridine to "chase" the labeled RNA and prevent further incorporation of BrU.

-

Time-Course Collection: Cells are harvested at different time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).

-

RNA Isolation: Total RNA is extracted from the collected cells.

-

Immunoprecipitation: BrU-labeled RNA is specifically immunoprecipitated using an anti-BrdU antibody.

-

RNA Sequencing: The immunoprecipitated RNA is then subjected to high-throughput sequencing.

-

Data Analysis: The decay rate and half-life of specific RNAs (e.g., HBV RNA, GAPDH mRNA) are calculated by analyzing the decrease in the abundance of their sequences over the time course. A faster decay rate in the presence of this compound indicates destabilization of the target RNA.

In Vivo Efficacy in PXB Mice

This protocol evaluates the in vivo anti-HBV activity of this compound in a humanized mouse model.

Methodology:

-

Animal Model: PXB mice, which are immunodeficient mice with livers repopulated with human hepatocytes, are used. These mice can be chronically infected with HBV.

-

HBV Infection: PXB mice are infected with HBV.

-

Compound Administration: Once a stable HBV infection is established, mice are treated with this compound, typically via oral gavage, at different dose levels. A vehicle control group is also included.

-

Monitoring: Blood samples are collected at regular intervals to monitor serum levels of HBsAg, HBcrAg, and HBV DNA.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissue is collected for the analysis of intrahepatic HBV DNA, cccDNA, and histology.

-

Data Analysis: The reduction in viral markers in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of this compound.

PAPD5 Activity Assay

This in vitro assay is used to confirm the direct inhibitory effect of this compound on PAPD5 enzymatic activity.

Methodology:

-

Reagents: Recombinant human PAPD5 enzyme, a synthetic RNA oligonucleotide substrate, and ATP are required.

-

Reaction Setup: The reaction is set up in a buffer containing the PAPD5 enzyme, the RNA substrate, and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Detection: The polyadenylation activity of PAPD5 is measured by detecting the incorporation of AMP into the RNA substrate. This can be done using various methods, such as radioactive ATP and autoradiography, or a non-radioactive method that measures the pyrophosphate released during the reaction.

-

Inhibition Analysis: The inhibitory effect of this compound is determined by measuring the reduction in PAPD5 activity at different concentrations of the compound.

Conclusion

This compound is a promising new drug candidate for the treatment of chronic hepatitis B. Its novel mechanism of action, involving the selective destabilization of HBV RNA through the inhibition of the host factor PAPD5, offers a potential advantage over existing therapies. The potent in vitro and in vivo activity, coupled with a favorable preclinical safety profile, warrants further clinical investigation of this compound as a monotherapy or in combination with other anti-HBV agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this and other compounds in its class.

References

- 1. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]

- 2. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5'-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of SAG-524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG-524 is a novel, orally bioavailable small-molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] Current standard treatments for chronic hepatitis B, such as nucleos(t)ide analogs (NAs), are effective at reducing HBV DNA levels but have limited impact on Hepatitis B surface antigen (HBsAg) levels, which is a key factor for achieving a functional cure.[1][2] this compound addresses this limitation through a unique mechanism of action, positioning it as a promising candidate for both monotherapy and combination therapy to achieve a functional cure for chronic HBV infection.[3] This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action: Destabilization of HBV RNA

This compound exerts its antiviral effect by selectively destabilizing Hepatitis B Virus (HBV) RNA. The compound specifically targets and inhibits PAPD5 (poly(A) polymerase D5), a host cell enzyme that plays a crucial role in stabilizing HBV RNA transcripts. By inhibiting PAPD5, this compound disrupts the normal processing of HBV RNA, leading to the shortening of the poly(A) tail and subsequent degradation of viral RNA. This targeted degradation of HBV RNA effectively reduces the levels of both viral DNA and HBsAg.

Quantitative In Vitro Efficacy

The in vitro antiviral activity of this compound has been primarily evaluated using the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that constitutively expresses HBV. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against HBV.

| Parameter | Cell Line | IC50 Value | Reference |

| HBV DNA Reduction | HepG2.2.15 | 0.92 nM | |

| HBsAg Reduction | HepG2.2.15 | 1.4 nM |

Specificity of Antiviral Activity

Current research has focused exclusively on the antiviral activity of this compound against the Hepatitis B Virus (HBV). Extensive searches of available scientific literature did not yield any studies evaluating the efficacy of this compound against other viruses, including but not limited to Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), influenza viruses, or coronaviruses. Therefore, at present, the known antiviral activity of this compound is specific to HBV.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the antiviral activity of this compound.

Cell Culture and Maintenance of HepG2.2.15 Cells

The HepG2.2.15 cell line is a critical tool for the in vitro study of HBV replication and the evaluation of antiviral compounds.

-

Cell Line: HepG2.2.15 (a human hepatoblastoma cell line stably transfected with the HBV genome).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 (for selection).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.

In Vitro Antiviral Assay

This protocol outlines the general procedure for evaluating the antiviral efficacy of this compound in HepG2.2.15 cells.

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like entecavir).

-

Incubation: Incubate the plates for a defined period, typically 3 to 6 days. The medium should be replaced with fresh medium containing the compound every 2-3 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for the quantification of HBsAg and HBV DNA.

Quantification of Hepatitis B Surface Antigen (HBsAg)

The level of HBsAg in the cell culture supernatant is a key indicator of HBV replication and is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

ELISA Kit: Utilize a commercially available HBsAg ELISA kit.

-

Procedure:

-

Coat a 96-well microplate with a capture antibody specific for HBsAg and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a suitable blocking buffer to prevent non-specific binding.

-

Add the collected cell culture supernatants and a series of HBsAg standards to the wells and incubate.

-

Wash the plate to remove unbound antigens.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.

-

Wash the plate to remove unbound detection antibody.

-

Add a substrate for the enzyme (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the HBsAg standards. Use this curve to calculate the concentration of HBsAg in the cell culture supernatants.

Quantification of HBV DNA

The amount of HBV DNA in the cell culture supernatant is measured using a quantitative polymerase chain reaction (qPCR) assay.

-

DNA Extraction:

-

Isolate viral DNA from the collected cell culture supernatants using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and primers specific for a conserved region of the HBV genome.

-

Add the extracted DNA and a series of HBV DNA standards to the qPCR plate.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Generate a standard curve from the Cq (quantification cycle) values of the HBV DNA standards.

-

Use this standard curve to determine the quantity of HBV DNA in the experimental samples.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Workflow for In Vitro Antiviral Assay

Caption: Workflow for assessing the in vitro antiviral activity of this compound.

References

- 1. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kumamoto University - BIO International Convention 2025 [convention.bio.org]

The Impact of SAG-524 on Hepatitis B Virus cccDNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SAG-524, a novel small molecule inhibitor, on Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). This compound represents a promising new class of oral HBV RNA destabilizers aimed at achieving a functional cure for chronic hepatitis B. This document synthesizes available preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Chronic Hepatitis B infection, affecting millions globally, is characterized by the persistence of cccDNA in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a key target for curative therapies. Current nucleos(t)ide analogue (NA) treatments effectively suppress HBV DNA replication but have a limited impact on cccDNA and the production of viral antigens, such as the Hepatitis B surface antigen (HBsAg).[1]

This compound is a potent, orally bioavailable 4-pyridone compound that has been shown to significantly reduce levels of HBV DNA and HBsAg.[2] Its unique mechanism of action involves the targeted destabilization of HBV RNA. Crucially, preclinical studies have demonstrated that combination therapy of this compound with the NA entecavir (ETV) leads to a marked reduction in intrahepatic cccDNA levels in an in vivo model, a critical step towards a functional cure.[1][3]

Mechanism of Action of this compound

This compound's antiviral activity stems from its ability to induce the degradation of HBV RNA transcripts (both pregenomic RNA and subgenomic RNAs encoding HBsAg).[1] This is achieved by targeting a host-virus interaction essential for viral RNA stability.

The core mechanism involves the following steps:

-

Recruitment of Host Factors: The HBV RNA stem-loop structure acts as a recognition site for the host zinc-finger CCHC-type containing 14 (ZCCHC14) protein.

-

Formation of a Stabilization Complex: ZCCHC14 serves as a scaffold, recruiting the non-canonical poly(A) polymerases PAPD5 and PAPD7 to the HBV RNA.

-

RNA Stabilization: The PAPD5/7 complex incorporates guanine into the poly(A) tail of the HBV RNA. This process is thought to protect the viral transcripts from degradation by cellular ribonucleases.

-

This compound Intervention: this compound directly targets and inhibits the enzymatic activity of PAPD5. By disrupting this critical stabilization step, this compound leaves the HBV RNA vulnerable to degradation, leading to a significant reduction in the template available for viral protein translation and reverse transcription.

Quantitative Data on this compound Efficacy

Preclinical studies have quantified the potent antiviral activity of this compound both in vitro and in vivo. The data highlights its efficacy against key viral markers, including the significant impact on cccDNA when used in combination therapy.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | Metric | Value | Reference |

| HepG2.2.15 | HBV DNA | IC50 | 0.92 nM | |

| HepG2.2.15 | HBsAg | IC50 | 1.4 nM |

Table 2: In Vivo Efficacy of this compound in HBV-Infected PXB Mice

| Treatment Group | Duration | Parameter | Result | Reference |

| This compound (monotherapy) | Not Specified | Serum HBsAg & HBcrAg | Potent Reduction | |

| This compound + Entecavir | Not Specified | Serum HBsAg & HBV DNA | Marked Reduction | |

| This compound + Entecavir | Not Specified | Intrahepatic cccDNA | Greatly Reduced |

Note: Specific quantitative values for the reduction of intrahepatic cccDNA in PXB mice are not available in the reviewed literature but are described as "greatly reduced" and "significant."

Key Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound. The specific, detailed protocols from the primary research publications are not publicly available and are summarized here based on standard techniques in the field.

In Vitro Antiviral Assays

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a full-length HBV genome, are commonly used.

Protocol Outline:

-

Cell Culture: HepG2.2.15 cells are seeded in multi-well plates and cultured under standard conditions.

-

Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

-

Supernatant Collection: The culture supernatant is collected for the quantification of secreted HBV DNA and HBsAg.

-

Quantification:

-

HBV DNA: Quantified by quantitative polymerase chain reaction (qPCR).

-

HBsAg: Quantified by enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: IC50 values are calculated from the dose-response curves.

In Vivo Efficacy Studies

Animal Model: Chimeric urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mice with humanized livers (PXB mice) infected with HBV. This model allows for robust HBV replication and cccDNA formation in transplanted human hepatocytes.

Protocol Outline:

-

Animal Model: HBV-infected PXB mice with stable viremia are used.

-

Treatment Groups: Mice are randomized into groups: Vehicle control, Entecavir monotherapy, this compound monotherapy, and this compound + Entecavir combination therapy.

-

Dosing: Compounds are administered orally, typically once daily, for a specified duration. The minimum effective dose for this compound was estimated to be 6 mg/kg/day.

-

Monitoring: Serum samples are collected at various time points to measure HBV DNA, HBsAg, and other relevant markers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and liver tissue is harvested.

-

Intrahepatic cccDNA Quantification:

-

Total DNA is extracted from the liver tissue.

-

Specialized protocols are used to enrich for cccDNA and eliminate other viral DNA forms (e.g., relaxed circular DNA). This often involves a Hirt extraction followed by treatment with exonucleases that selectively digest linear and open circular DNA, but not covalently closed circular DNA.

-

cccDNA is then quantified using a specific qPCR assay.

-

HBV RNA Destabilization Assay (BRIC)

Method: Bromouridine (BrU) incorporation and chase (BRIC) assay is used to measure the degradation rate of specific RNA species.

Protocol Outline:

-

BrU Labeling: HBV-producing cells are incubated with BrU, which is incorporated into newly transcribed RNA.

-

Chase: The BrU-containing medium is removed and replaced with a medium containing uridine. This "chase" stops the incorporation of the label.

-

Time-Course Collection: Cells are harvested at different time points after the chase begins.

-

RNA Isolation: Total RNA is isolated from the cells at each time point.

-

Immunoprecipitation: BrU-labeled RNA is specifically immunoprecipitated using an anti-BrdU antibody.

-

Quantification: The amount of a specific BrU-labeled transcript (e.g., HBV RNA, GAPDH RNA) remaining at each time point is quantified by RT-qPCR.

-

Analysis: The degradation rate (half-life) of the RNA species is calculated. In the this compound studies, this method demonstrated that the compound selectively accelerates the degradation of HBV RNA without affecting host RNAs like GAPDH or albumin.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of SAG-524

For: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document summarizes publicly available preclinical data on SAG-524. As of the latest literature review, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound have not been disclosed in the public domain. The information presented herein is based on published efficacy and safety studies.

Executive Summary

This compound is a novel, orally active small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3] It functions as a first-in-class HBV RNA destabilizer by selectively targeting the host poly(A) polymerase PAPD5.[1][4] Preclinical studies have demonstrated its high potency in reducing HBV DNA and Hepatitis B surface antigen (HBsAg) levels. While repeatedly described as having "high oral bioavailability," specific pharmacokinetic values are not yet publicly available. The compound has shown a favorable safety profile in animal models, supporting its potential for clinical development as a component of a functional cure for chronic HBV infection.

Mechanism of Action

This compound exerts its antiviral effect by disrupting the stability of HBV RNA transcripts. The mechanism involves the direct targeting of PAPD5, a host enzyme that stabilizes HBV RNA by incorporating guanine into its poly(A) tail. By inhibiting PAPD5, this compound prevents this protective modification, leading to the shortening of the poly(A) tail and subsequent degradation of viral RNAs, including pregenomic RNA (pgRNA) and mRNAs for viral antigens. This targeted RNA degradation significantly reduces the levels of both viral replication intermediates and secreted viral proteins like HBsAg.

Caption: Mechanism of Action of this compound.

Pharmacokinetics and Bioavailability

While detailed pharmacokinetic parameters have not been published, this compound is consistently reported to be an orally bioavailable compound. The in vivo efficacy observed with oral administration in mouse models supports this assertion.

Data Summary

As specific pharmacokinetic data is unavailable, this section summarizes the key efficacy and safety findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ (HBV DNA) | HepG2.2.15 | 0.92 nM |

| IC₅₀ (HBsAg) | HepG2.2.15 | 1.4 nM | |

Table 2: In Vivo Efficacy and Safety of this compound

| Species | Model | Dosing | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | HBV-infected PXB mice | Oral, 6 mg/kg/day | Minimum effective dose for potent reduction of serum HBsAg and HBcrAg. | |

| Mouse | 13-week safety study | Not specified | No significant toxicity observed. | |

| Monkey | 2-week safety study | Oral, up to 1000 mg/kg/day | No significant toxicity based on blood tests and pathology. |

| Monkey | 13-week safety study | Oral, 1000 mg/kg/day | No significant toxicological abnormalities observed in major organs. | |

Experimental Protocols

The following sections describe representative protocols based on the methodologies cited in the literature for this compound and similar anti-HBV compounds.

In Vivo Efficacy in HBV-Infected PXB Mouse Model (Representative Protocol)

This protocol outlines a typical procedure for evaluating the in vivo efficacy of an orally administered anti-HBV compound like this compound.

-

Animal Model: Utilize chimeric mice with humanized livers (PXB mice), which are susceptible to HBV infection and support its replication.

-

HBV Infection: Animals are infected with HBV (e.g., genotype C or D) and monitored for stable infection, confirmed by serum levels of HBV DNA and HBsAg.

-

Compound Administration:

-

Formulation: Prepare this compound in a suitable vehicle for oral gavage.

-

Dosing: Administer this compound orally, once daily, at various dose levels (e.g., 6, 30 mg/kg) for a specified period (e.g., 2-4 weeks). A vehicle control group receives the vehicle alone.

-

-

Sample Collection:

-

Collect blood samples at baseline and at regular intervals during the treatment period (e.g., weekly).

-

At the end of the study, collect terminal blood samples and liver tissue.

-

-

Biomarker Analysis:

-

Serum Analysis: Quantify serum HBV DNA using a quantitative polymerase chain reaction (qPCR) assay. Quantify serum HBsAg and other relevant antigens (e.g., HBcrAg) using enzyme-linked immunosorbent assays (ELISA).

-

Liver Analysis: Extract DNA from liver tissue to quantify intrahepatic cccDNA levels by qPCR.

-

-

Data Analysis: Compare the changes in viral markers from baseline between the treated and vehicle control groups to determine efficacy.

Caption: Preclinical In Vivo Efficacy Workflow.

Bioanalytical Method for Quantification in Plasma (Representative Protocol)

While the specific method for this compound is not published, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation by adding a volume of cold acetonitrile containing an appropriate internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS System:

-

Liquid Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

-

Quantification:

-

Optimize Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.

-

Generate a standard curve by spiking known concentrations of this compound into blank plasma.

-

Quantify this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

-

Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

In Vitro HBV RNA Destabilization Assay (BRIC Assay)

The mechanism of this compound was elucidated using an assay to measure RNA degradation rates, such as the bromouridine (BrU) incorporation and chase (BRIC) assay.

-

Cell Culture: Culture HBV-producing cells (e.g., HepG2.2.15) in standard conditions.

-

BrU Labeling: Add BrU to the culture medium for a defined period (e.g., 24 hours) to allow its incorporation into newly transcribed RNA.

-

Chase: Wash the cells to remove BrU and replace with medium containing uridine. This initiates the "chase" period, stopping the incorporation of the label.

-

Compound Treatment: Add this compound or vehicle control to the cells at the beginning of the chase period.

-

Time-Course RNA Isolation: Isolate total RNA from cells at various time points after the addition of the compound (e.g., 0, 4, 8, 12 hours).

-

Immunoprecipitation & qPCR:

-

Specifically immunoprecipitate the BrU-labeled RNA using an anti-BrdU antibody.

-

Quantify the amount of specific BrU-labeled transcripts (e.g., HBV RNA, GAPDH RNA) remaining at each time point using reverse transcription-quantitative PCR (RT-qPCR).

-

-

Data Analysis: Calculate the degradation rate (half-life) of each RNA transcript in the presence and absence of this compound. A faster degradation rate for HBV RNA in the presence of this compound indicates RNA destabilization.

References

- 1. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - ProQuest [proquest.com]

- 3. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

SAG-524: A Deep Dive into its Selective Destabilization of Viral RNA

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SAG-524 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication that exhibits a high degree of selectivity for viral RNA over host RNA. This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and the quantitative selectivity of this compound. Through the targeted inhibition of the host poly(A) polymerase PAPD5, this compound effectively destabilizes HBV RNA, leading to a significant reduction in viral antigens and DNA. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Mechanism of Action: Selective Targeting of the HBV RNA Stabilization Complex

This compound's innovative mechanism of action hinges on the disruption of a host-virus interaction essential for HBV RNA stability. The Hepatitis B Virus relies on a host cellular complex to protect its RNA from degradation. This complex is composed of the zinc-finger CCHC-type containing 14 (ZCCHC14) protein and the non-canonical poly(A) polymerases PAPD5 and PAPD7.[1]

The process is initiated by the binding of ZCCHC14 to a specific stem-loop structure, known as stem-loop alpha (SLα), located within the post-transcriptional regulatory element (PRE) of HBV RNA.[2] ZCCHC14 then recruits PAPD5 and PAPD7 to the 3' end of the viral RNA. This complex adds a mixed tail of guanosine and adenosine residues to the poly(A) tail of the HBV RNA, which protects it from cellular deadenylases and subsequent degradation.[3]

This compound directly targets and inhibits the enzymatic activity of PAPD5.[1][4] By doing so, it prevents the protective modification of the HBV RNA's poly(A) tail. This leaves the viral RNA vulnerable to degradation by cellular machinery, leading to a significant and selective reduction in HBV RNA levels. This targeted approach ensures that the stability of host messenger RNAs, such as GAPDH and albumin, is not significantly affected.

Caption: Mechanism of this compound action in hepatocytes.

Quantitative Data on Selectivity and Potency

The selectivity of this compound for viral RNA over host RNA is a key attribute that contributes to its favorable preclinical safety profile. The following tables summarize the quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HBV DNA) | HepG2.2.15 | 0.92 nM | |

| IC50 (HBsAg) | HepG2.2.15 | 1.4 nM |

Table 2: Selectivity Profile of this compound

| RNA Target | Effect of this compound | Observation | Reference |

| HBV RNA | Destabilization | Significant reduction in RNA levels | |

| GAPDH mRNA | No significant effect | RNA levels remain stable | |

| Albumin mRNA | No significant effect | RNA levels remain stable |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the selectivity and mechanism of action of this compound.

Cell Culture and In Vitro HBV Replication Model

The HepG2.2.15 cell line is a widely used in vitro model for studying HBV replication. This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with a plasmid containing the complete HBV genome.

Protocol:

-

Cell Maintenance: HepG2.2.15 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 200 μg/ml of G418 to maintain the selection for the HBV-expressing cells.

-

Compound Treatment: For antiviral screening, HepG2.2.15 cells are seeded in 96-well plates and grown to approximately 60% confluency. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).

-

Incubation: The cells are incubated with the compound for a specified period, typically 6 days, with the medium and compound being replenished at intermediate time points.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected to measure secreted HBV DNA and HBsAg levels, and the cells are harvested to assess viability and intracellular RNA levels.

RNA Stability Measurement: 5'-Bromo-uridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq)

BRIC-seq is a powerful technique to determine the stability of RNA transcripts on a genome-wide scale without the use of transcriptional inhibitors.

Protocol:

-

Labeling: HepG2.2.15 cells are incubated with 5'-bromo-uridine (BrU) to label newly transcribed RNA.

-

Chase: The BrU-containing medium is removed and replaced with fresh medium. Cells are then harvested at various time points (e.g., 0, 3, 6, 12 hours) to track the decay of the BrU-labeled RNA.

-

Immunoprecipitation: BrU-labeled RNA is specifically immunoprecipitated from total RNA using an anti-BrdU antibody.

-

Sequencing and Analysis: The immunoprecipitated RNA is then subjected to high-throughput sequencing. The decay rate and half-life of individual transcripts are calculated by analyzing the decrease in the abundance of BrU-labeled RNA over the time course.

Quantification of HBV DNA: Southern Blot Analysis

Southern blotting is the gold standard for the detection and characterization of HBV DNA, including the replicative intermediate, covalently closed circular DNA (cccDNA).

Protocol:

-

DNA Extraction: Total DNA or Hirt DNA (for selective extraction of episomal DNA) is extracted from treated and untreated HepG2.2.15 cells.

-

Restriction Enzyme Digestion: The extracted DNA may be digested with restriction enzymes to linearize specific DNA forms.

-

Agarose Gel Electrophoresis: The DNA fragments are separated by size on an agarose gel.

-

Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the HBV DNA sequence.

-

Detection: The signal from the labeled probe is detected, allowing for the visualization and quantification of the different forms of HBV DNA.

Quantification of Hepatitis B Surface Antigen (HBsAg): Chemiluminescent Immunoassay (CLIA)

CLIA is a highly sensitive method used to quantify the amount of HBsAg in cell culture supernatants or patient serum.

Protocol:

-

Capture: The sample is added to a microplate well coated with a capture antibody specific for HBsAg.

-

Detection: A second antibody, conjugated to a chemiluminescent enzyme (e.g., horseradish peroxidase), is added. This antibody also binds to HBsAg, forming a "sandwich" complex.

-

Wash: Unbound antibodies are washed away.

-

Signal Generation: A chemiluminescent substrate is added, which is converted by the enzyme into a light-emitting product.

-

Measurement: The intensity of the emitted light is measured by a luminometer and is directly proportional to the concentration of HBsAg in the sample.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for evaluating this compound and the logical relationship of its selective activity.

Caption: Workflow for in vitro testing of this compound.

Caption: Logical diagram of this compound's selectivity.

Conclusion

This compound represents a promising advancement in the quest for a functional cure for chronic Hepatitis B. Its unique mechanism of selectively destabilizing viral RNA by targeting a key host-virus interaction offers a potent and well-tolerated therapeutic strategy. The data presented in this guide underscore the high selectivity and potency of this compound, providing a solid foundation for its continued development. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to further investigate this and other novel antiviral compounds.

References

- 1. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of SAG-524: A Novel HBV RNA Destabilizer for Functional Cure

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current nucleos(t)ide analogue (NA) therapies rarely achieving a functional cure, defined by the sustained loss of Hepatitis B surface antigen (HBsAg). Emerging research has unveiled a promising new therapeutic candidate, SAG-524, a potent, orally bioavailable small molecule that targets HBV RNA for degradation. This technical guide provides an in-depth overview of the early research findings on this compound, including its mechanism of action, preclinical efficacy in both in vitro and in vivo models, and initial safety profile. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of HBV therapeutics.

Introduction

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a primary reason for the difficulty in achieving a functional cure for chronic HBV. While NAs effectively suppress HBV DNA replication, they have a limited impact on the transcription of HBV RNAs from cccDNA, leading to the continued production of viral antigens, most notably HBsAg. High levels of HBsAg are associated with immune exhaustion and an increased risk of developing hepatocellular carcinoma. Therefore, novel therapeutic strategies aimed at reducing HBsAg levels are urgently needed. This compound, a 4-pyridone compound, represents a new class of anti-HBV agents that directly addresses this unmet need by destabilizing viral RNA.[1][2]

Mechanism of Action: Destabilization of HBV RNA

This compound exerts its antiviral effect through a novel mechanism of action that involves the targeted destabilization of HBV RNA.[1][3] This process is mediated by the inhibition of a host cellular enzyme, poly(A) polymerase D5 (PAPD5).[3]

Normally, the stability of HBV RNA is maintained through the action of a protein complex involving ZCCHC14, which recruits PAPD5 and PAPD7 to the viral RNA. This complex facilitates the addition of a poly(A) tail to the HBV RNA, protecting it from degradation. This compound directly targets and inhibits PAPD5, disrupting this protective mechanism. The inhibition of PAPD5 leads to a shortening of the HBV RNA poly(A) tail, rendering the viral transcripts susceptible to degradation by cellular machinery. This selective destabilization results in a significant reduction of both pregenomic RNA (pgRNA) and the mRNAs responsible for producing HBsAg.

Preclinical Efficacy

The antiviral activity of this compound has been evaluated in both in vitro cell culture systems and in vivo animal models of HBV infection.

In Vitro Studies

The primary in vitro model used for assessing the anti-HBV activity of this compound is the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV. In this system, this compound demonstrated potent, dose-dependent inhibition of both HBV DNA replication and HBsAg production.

Table 1: In Vitro Efficacy of this compound in HepG2.2.15 Cells

| Parameter | IC50 Value (nM) |

| HBV DNA Reduction | 0.92 |

| HBsAg Reduction | 1.4 |

These low nanomolar IC50 values highlight the potent and specific activity of this compound against HBV.

In Vivo Studies

The in vivo efficacy of this compound was assessed in chimeric mice with humanized livers (PXB mice) infected with HBV. These mice provide a robust preclinical model for evaluating anti-HBV therapeutics. Oral administration of this compound resulted in a significant reduction of serum HBsAg and hepatitis B core-related antigen (HBcrAg).

Table 2: In Vivo Efficacy of this compound in HBV-Infected PXB Mice

| Parameter | Finding |

| Minimum Effective Dose | 6 mg/kg/day |

| Combination Therapy (with Entecavir) | Marked reduction in serum HBsAg and HBV DNA; decreased intrahepatic cccDNA |

Notably, combination therapy of this compound with the NA entecavir resulted in a more profound reduction in viral markers, including intrahepatic cccDNA, than either agent alone, suggesting a synergistic effect and the potential for a combination-based functional cure.

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 Model)

This protocol outlines the general steps for assessing the antiviral activity of a compound like this compound using the HepG2.2.15 cell line.

-

Cell Culture: HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 to maintain the HBV plasmid.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 to 5 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). A positive control, such as entecavir, is typically included.

-

Incubation: The cells are incubated with the compound for a period of 3 to 6 days, with the medium and compound being refreshed every 2-3 days.

-

Supernatant Collection: At the end of the treatment period, the cell culture supernatant is collected for analysis of secreted HBsAg and HBV DNA.

-

Quantification of Viral Markers:

-

HBsAg: Levels in the supernatant are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

HBV DNA: Viral DNA is extracted from the supernatant and quantified by real-time polymerase chain reaction (qPCR).

-

-

Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the treated cells to determine the 50% cytotoxic concentration (CC50) of the compound.

-

Data Analysis: The 50% inhibitory concentration (IC50) for both HBsAg and HBV DNA is calculated from the dose-response curves.

In Vivo Efficacy Study (PXB Mouse Model)

This protocol provides a general framework for evaluating the in vivo efficacy of an anti-HBV compound in HBV-infected PXB mice.

-

Animal Model: Chimeric mice with humanized livers (PXB mice) are used. These mice are generated by transplanting human hepatocytes into immunodeficient mice.

-

HBV Infection: The PXB mice are infected with HBV. The infection is allowed to establish for several weeks, and baseline levels of serum HBV DNA and HBsAg are determined.

-

Treatment Groups: The infected mice are randomized into different treatment groups:

-

Vehicle control

-

Test compound (e.g., this compound) at various dose levels

-

Positive control (e.g., entecavir)

-

Combination therapy (e.g., this compound + entecavir)

-

-

Drug Administration: The compounds are administered orally, typically once or twice daily, for a specified duration (e.g., 2-4 weeks).

-

Monitoring: Blood samples are collected at regular intervals throughout the study to monitor serum levels of HBV DNA and HBsAg. Body weight and general health of the animals are also monitored.

-

Terminal Procedures: At the end of the study, the mice are euthanized, and liver tissue is collected.

-

Analysis:

-

Serum: Levels of HBV DNA and HBsAg are quantified.

-

Liver: Intrahepatic levels of HBV DNA, cccDNA, and viral RNAs are measured.

-

-

Data Analysis: The reduction in viral markers in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.

Preclinical Safety Profile

Initial safety and toxicology studies have been conducted for this compound in both mice and cynomolgus monkeys.

Table 3: Preclinical Safety Findings for this compound

| Species | Duration of Study | Dose | Findings |

| Mice | 13 weeks | Not specified | No significant toxicity observed |

| Cynomolgus Monkeys | 2 weeks | Up to 1000 mg/kg/day | No significant toxicity based on blood tests and pathological images |

| Cynomolgus Monkeys | 13 weeks | 1000 mg/kg/day | No significant abnormalities observed |

These early findings suggest that this compound has a favorable safety profile with good tolerability, even at high doses.

Conclusion and Future Directions

This compound is a novel, orally bioavailable HBV RNA destabilizer with a unique mechanism of action that leads to a potent reduction in HBsAg and HBV DNA. Its high efficacy in preclinical models, both as a monotherapy and in combination with existing NAs, coupled with a favorable safety profile, makes it a promising candidate for the functional cure of chronic HBV infection. Further clinical development of this compound is warranted to evaluate its safety and efficacy in humans. The potential of this new class of antiviral agents underscores a significant advancement in the pursuit of a cure for chronic hepatitis B.

References

Methodological & Application

Application Notes and Protocols for SAG-524 in an In Vivo Mouse Model for Hepatitis B Virus (HBV) Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG-524 is a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1] It functions as an HBV RNA destabilizer, offering a promising therapeutic strategy for chronic HBV infection, particularly in achieving a functional cure defined by sustained loss of Hepatitis B surface antigen (HBsAg).[1] These application notes provide detailed protocols for the use of this compound in a preclinical in vivo mouse model of HBV infection, targeted at researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its antiviral effect by selectively destabilizing HBV RNA.[1] The mechanism involves the shortening of the poly(A) tail of HBV RNA, leading to a significant reduction in both pregenomic RNA (pgRNA) and PreS/S mRNA.[2][3] This process is mediated through the direct targeting of the host protein PAPD5 (poly(A) polymerase D5), which is recruited to HBV RNA and is involved in protecting it from degradation. By inhibiting PAPD5, this compound disrupts this protective mechanism, leading to the degradation of viral RNA and a subsequent reduction in viral components like HBsAg and HBV DNA.

Signaling Pathway Diagram

References

- 1. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SAG-524 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for SAG-524, a novel, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1] this compound acts as an HBV RNA destabilizer, offering a promising therapeutic strategy for achieving a functional cure for chronic HBV infection.[2][3]

Mechanism of Action

This compound selectively destabilizes HBV RNA by targeting the host poly(A) polymerase D5 (PAPD5).[1] Normally, PAPD5 is recruited to HBV RNA, where it adds guanine residues to the poly(A) tail, protecting the viral RNA from degradation.[2] this compound disrupts this process, leading to the shortening of the HBV RNA poly(A) tail and subsequent degradation of both pregenomic RNA (pgRNA) and PreS/S mRNA. This targeted action results in a significant reduction of Hepatitis B surface antigen (HBsAg) and HBV DNA levels.

References

- 1. A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound: A novel HBV RNA destabilizer with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring HBsAg Reduction with SAG-524 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAG-524 is a novel, orally bioavailable small-molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions by destabilizing HBV RNA, leading to a significant reduction in the levels of Hepatitis B surface antigen (HBsAg) and HBV DNA.[2] This document provides detailed application notes and protocols for researchers engaged in the preclinical evaluation of this compound, with a focus on measuring its efficacy in reducing HBsAg levels.

Mechanism of Action

This compound targets the host protein PAPD5 (poly(A) polymerase D5), a non-canonical poly(A) polymerase.[3][4] In a normal HBV infection, the viral RNA is stabilized through the recruitment of a complex containing PAPD5, PAPD7, and ZCCHC14. This complex adds a poly(A) tail to the HBV RNA, protecting it from degradation. This compound disrupts this process by directly inhibiting PAPD5, which leads to the shortening of the HBV RNA poly(A) tail and subsequent degradation of the viral RNA. This targeted destabilization of HBV RNA results in decreased production of viral proteins, including HBsAg.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in HepG2.2.15 Cells

| Parameter | Value | Cell Line |

| HBsAg IC₅₀ | 1.4 nM | HepG2.2.15 |

| HBV DNA IC₅₀ | 0.92 nM | HepG2.2.15 |

Table 2: In Vivo Efficacy of this compound in PXB Mice

| Parameter | Value | Animal Model |

| Minimum Effective Dose (for HBsAg and HBcrAg reduction) | 6 mg/kg/day | PXB Mice |

Table 3: In Vivo Efficacy of this compound in Combination with Entecavir in PXB Mice

| Treatment Group | Serum HBsAg Reduction | Intrahepatic cccDNA Reduction |

| Entecavir Monotherapy | No noticeable reduction | - |

| This compound + Entecavir | Marked reduction | Decreased |

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting HBsAg production.

Experimental Protocols

In Vitro HBsAg Reduction Assay using HepG2.2.15 Cells

This protocol describes the methodology for assessing the dose-dependent effect of this compound on HBsAg secretion from HepG2.2.15 cells.

1. Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

G418 (Geneticin)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

HBsAg ELISA kit

2. Cell Culture and Maintenance:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

3. This compound Treatment:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-